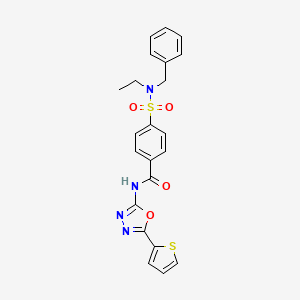

4-(N-benzyl-N-ethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

The compound 4-(N-benzyl-N-ethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a sulfamoyl-substituted benzamide derivative featuring a 1,3,4-oxadiazole core linked to a thiophen-2-yl moiety. This structure combines sulfonamide pharmacophores with heterocyclic systems, a design strategy commonly employed to enhance biological activity and selectivity .

Properties

IUPAC Name |

4-[benzyl(ethyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4S2/c1-2-26(15-16-7-4-3-5-8-16)32(28,29)18-12-10-17(11-13-18)20(27)23-22-25-24-21(30-22)19-9-6-14-31-19/h3-14H,2,15H2,1H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQMLBMFMRPLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate sulfonamide chemistry with oxadiazole derivatives. The general process includes:

- Formation of the Oxadiazole Ring : The 1,3,4-oxadiazole moiety is synthesized through cyclization reactions involving thiophene derivatives.

- Sulfonamide Formation : The introduction of the sulfamoyl group is achieved by reacting the appropriate amine with sulfonyl chlorides.

- Final Coupling : The final compound is obtained by coupling the benzamide derivative with the sulfonamide and oxadiazole intermediates.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of compounds related to oxadiazoles. For instance, derivatives similar to 4-(N-benzyl-N-ethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide have demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been investigated extensively. Compounds with similar structures have shown promising results in inhibiting the proliferation of cancer cells in vitro. For example, studies indicate that certain derivatives exhibit cytotoxic effects against prostate cancer (PC3) and liver cancer (HepG2) cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

Future Research Directions

Ongoing research aims to:

- Optimize the synthesis for higher yields and purity.

- Explore structure-activity relationships (SAR) to enhance antibacterial and anticancer properties.

- Investigate potential side effects and toxicity profiles in vivo.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s activity is influenced by two critical regions:

- Sulfamoyl Group : The N-benzyl-N-ethyl substitution on the sulfamoyl moiety distinguishes it from analogs like 4-(dipropylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (), which has bulkier dipropyl groups. Bulkier substituents may reduce membrane permeability but enhance target binding specificity .

- Oxadiazole-Thiophen Core: The thiophen-2-yl group at the oxadiazole 5-position is a key feature shared with compounds such as N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide (HSGN-238), which exhibits antibacterial activity against Neisseria gonorrhoeae . Replacing thiophen with furan (e.g., LMM11) or phenyl (e.g., LMM5) alters electronic properties and bioactivity .

Table 1: Structural Comparison of Key Analogs

Antifungal Activity

- LMM5 and LMM11 : These analogs inhibit C. albicans growth via thioredoxin reductase (Trr1) inhibition. LMM5 (MIC: ≤50 µg/mL) and LMM11 (MIC: ≤100 µg/mL) show comparable efficacy to fluconazole, with substituents influencing solubility and target affinity .

Enzyme Inhibition

- Derivative 6a (N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) : Inhibits human carbonic anhydrase II (hCA II) and acetylcholinesterase (AChE) through hydrophobic interactions and hydrogen bonding, suggesting the oxadiazole-thiophen scaffold’s versatility in targeting enzymes .

Antimicrobial Activity

- N-Substituted Oxadiazole Derivatives (6a–o) : Compounds with 4-chlorophenyl and alkyl/aryl sulfanyl groups (e.g., 6f, 6o) exhibit potent antimicrobial activity against E. coli and S. aureus with low hemolytic toxicity, highlighting the role of sulfamoyl/alkyl groups in selectivity .

Q & A

Q. How can resistance mechanisms be studied in microbial or cancer models?

- Serial passage experiments : Expose pathogens/cells to sub-lethal doses over 20–30 generations .

- RNA-seq : Profile transcriptional changes in resistant strains (e.g., upregulation of efflux pumps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.